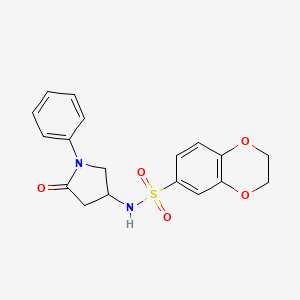

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

Properties

IUPAC Name |

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c21-18-10-13(12-20(18)14-4-2-1-3-5-14)19-26(22,23)15-6-7-16-17(11-15)25-9-8-24-16/h1-7,11,13,19H,8-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMUCZOZSSCNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids, followed by amidation with aliphatic amines . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale parallel synthesis techniques, which allow for the efficient production of multiple derivatives simultaneously. This approach is advantageous for medicinal chemistry applications, where the rapid generation of compound libraries is essential .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the sulfonamide group or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used to investigate biological pathways and interactions with enzymes or receptors.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

Industry: The compound is utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity .

Comparison with Similar Compounds

Structural Analogs with 1,4-Benzodioxine Sulfonamide Core

The following table highlights key structural analogs and their differences:

Key Observations :

- The pyrrolidinone substituent in the target compound introduces a cyclic amide group absent in other analogs, which may enhance hydrogen-bonding capacity or metabolic stability compared to alkyl/aralkyl derivatives like 5c .

- Antibacterial inactivity is consistent across parent compound 3 and its derivatives (e.g., 5c), suggesting that the benzodioxin sulfonamide core alone may lack intrinsic antibacterial efficacy. The target compound’s pyrrolidinone group could redirect its therapeutic utility toward non-antibacterial applications .

Biological Activity

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound with significant potential in pharmacology, particularly due to its unique structural features that combine a pyrrolidine ring with a sulfonamide moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 388.4 g/mol. The compound's structure includes a pyrrolidine ring, a benzodioxine core, and a sulfonamide group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₅S |

| Molecular Weight | 388.4 g/mol |

| CAS Number | 954655-11-9 |

Enzyme Inhibition

The sulfonamide group is often associated with enzyme inhibition properties. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. For example, certain derivatives have shown strong inhibitory activity against urease with IC50 values significantly lower than reference standards . This suggests that this compound might also exhibit enzyme inhibition capabilities.

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

- Antibacterial Mechanism : Sulfonamides typically inhibit bacterial folate synthesis by mimicking para-amino benzoic acid (PABA), which is essential for bacterial growth.

- Enzyme Inhibition : The presence of the sulfonamide group may allow the compound to act as a competitive inhibitor for enzymes like AChE and urease by binding to their active sites.

Study on Antibacterial Activity

In a comparative study involving various sulfonamide derivatives, compounds similar to N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine showed moderate to strong antibacterial activity against several strains. The most active derivatives had IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating significant potential for therapeutic applications in treating infections caused by resistant bacteria .

Enzyme Inhibition Studies

Research has highlighted the effectiveness of various sulfonamides in inhibiting AChE and urease. For instance, one study reported that several synthesized compounds demonstrated strong inhibitory effects on urease with IC50 values much lower than established drugs . This suggests that N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine may also be effective in similar contexts.

Q & A

Q. What are the key synthetic steps and analytical methods for synthesizing N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and cyclization. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) are preferred for nucleophilic substitution reactions .

- Temperature control : Reactions are conducted under reflux (60–120°C) to enhance reactivity while minimizing side products .

- Monitoring : Thin-layer chromatography (TLC) and H/C NMR spectroscopy are used to track reaction progress and confirm intermediate formation .

Q. How is the compound structurally characterized?

Comprehensive characterization involves:

- Spectroscopic techniques :

- NMR : Deuterated solvents (e.g., DMSO-d6) resolve signals for the sulfonamide (-SONH), pyrrolidinone (C=O), and benzodioxine (O-CH-O) groups .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions in crystalline forms .

Q. What in vitro assays evaluate its biological activity?

Initial screening focuses on enzyme inhibition and receptor modulation:

- α-Glucosidase/Acetylcholinesterase assays : IC values are determined using spectrophotometric methods to assess inhibitory potency .

- Receptor binding assays : Radioligand displacement studies quantify affinity for targets like orexin or kinase receptors .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardized protocols : Use uniform substrate concentrations (e.g., 1 mM ATP in kinase assays) and control for pH/temperature variations .

- Orthogonal assays : Validate enzyme inhibition results with cellular assays (e.g., cytotoxicity in HEK-293 cells) .

Q. Which structural moieties are critical for structure-activity relationship (SAR) studies?

Key modifications include:

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium sulfonate derivatives) improve aqueous solubility .

- Metabolic stability : Deuterium labeling at metabolically labile sites (e.g., pyrrolidinone methyl groups) reduces first-pass oxidation .

Q. How can computational modeling predict target interactions?

- Molecular docking : Software like AutoDock Vina simulates binding to acetylcholinesterase (PDB: 4EY7), highlighting hydrogen bonds with Tyr337 and π-π stacking with Trp86 .

- MD simulations : Assess conformational stability of the sulfonamide group in aqueous environments over 100 ns trajectories .

Q. What methods resolve enantiomeric impurities in the compound?

- Chiral chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate R/S enantiomers .

- Kinetic resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer .

Q. How can synthesis be scaled without compromising yield?

Q. What stability studies are essential for long-term storage?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- Excipient compatibility : Test with common stabilizers (e.g., mannitol) to prevent aggregation in solid-state formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.